molecular formula C16H12ClNO3 B14614891 2-(4-Chlorophenyl)-alpha-methyl-7-benzoxazoleacetic acid CAS No. 58902-62-8

2-(4-Chlorophenyl)-alpha-methyl-7-benzoxazoleacetic acid

Cat. No.: B14614891
CAS No.: 58902-62-8
M. Wt: 301.72 g/mol
InChI Key: SOMWHIGQBXDHPP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-alpha-methyl-7-benzoxazoleacetic acid is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-alpha-methyl-7-benzoxazoleacetic acid typically involves multiple steps. One common method includes the reaction of 4-chlorophenylacetic acid with appropriate reagents to introduce the benzoxazole ring. This can be achieved through cyclization reactions under specific conditions. For instance, the reaction of 3-chloro-3-(4-chlorophenyl)-propenal with methyl isopropyl ketone, followed by bromination and subsequent cyclization, is one of the documented methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-alpha-methyl-7-benzoxazoleacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenyl)-alpha-methyl-7-benzoxazoleacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-alpha-methyl-7-benzoxazoleacetic acid exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Chlorophenyl)-alpha-methyl-7-benzoxazoleacetic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

58902-62-8

Molecular Formula

C16H12ClNO3

Molecular Weight

301.72 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]propanoic acid

InChI

InChI=1S/C16H12ClNO3/c1-9(16(19)20)12-3-2-4-13-14(12)21-15(18-13)10-5-7-11(17)8-6-10/h2-9H,1H3,(H,19,20)

InChI Key

SOMWHIGQBXDHPP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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